1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-
Description
The compound 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)- is a spirocyclic organic molecule characterized by a 1,2,5-trioxaspiro[5.5]undecan-9-one core substituted with a biphenyl ethenyl group. Spirocyclic structures, such as this, are of significant interest in medicinal and agrochemical research due to their conformational rigidity, which can enhance binding specificity and metabolic stability .
Properties
CAS No. |
678967-36-7 |
|---|---|
Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[1-(4-phenylphenyl)ethenyl]-1,2,5-trioxaspiro[5.5]undecan-9-one |
InChI |
InChI=1S/C22H22O4/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)21-15-24-22(26-25-21)13-11-20(23)12-14-22/h2-10,21H,1,11-15H2 |
InChI Key |
KMTGCLWODBXVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1COC2(CCC(=O)CC2)OO1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the spiro linkage: This can be achieved through cyclization reactions where two ring structures are formed around a central atom.
Introduction of the biphenyl group: This step usually involves coupling reactions, such as Suzuki or Heck coupling, to attach the biphenyl moiety to the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
Spirocyclic trioxanes are known to undergo oxidation at their oxygen-rich moieties. For example:
-
Epoxidation : The ethenyl group (C=C) attached to the biphenyl system may react with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to form epoxides.
-
Ketone Stability : The ketone group in the trioxaspiro framework is typically resistant to further oxidation under mild conditions but may degrade under strong oxidizers like KMnO₄ or CrO₃ .
Reduction Reactions
Reductive pathways for similar compounds include:
-
Hydrogenation : The ethenyl group could be reduced using H₂/Pd-C or NaBH₄ to yield a saturated biphenyl-ethyl substituent.
-
Ketone Reduction : The ketone moiety might be reduced to a secondary alcohol with agents like LiAlH₄ .
Substitution and Functionalization
Key reactive sites for substitution include:
-
Biphenyl Ethenyl Group : Potential for electrophilic aromatic substitution (e.g., halogenation, nitration) on the biphenyl ring.
-
Trioxane Oxygen Atoms : Acid-catalyzed ring-opening reactions could occur, yielding diols or other oxygenated derivatives .
Cross-Coupling Reactions
The biphenyl ethenyl group may participate in Suzuki-Miyaura or Heck couplings when functionalized with halides (e.g., bromination at the ethenyl position). This is supported by methodologies in , which detail palladium-catalyzed couplings for biphenyl systems.
Thermal and Photochemical Behavior
Spirocyclic trioxanes are often sensitive to heat and light:
-
Thermal Decomposition : May release oxygen radicals, a property exploited in antimalarial drugs like artemisinin derivatives.
-
Photoreactivity : UV exposure could induce ring-opening or polymerization .
Challenges and Research Gaps
The absence of direct experimental data for this compound highlights the need for targeted studies to:
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Characterize its stability under varying pH and temperature conditions.
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Explore its reactivity with biomolecules for potential therapeutic applications.
-
Optimize synthetic routes for derivatives with enhanced functionality.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising characteristics for use in pharmaceuticals due to its unique structural properties. The spirocyclic structure, which incorporates multiple functional groups, enhances its biological activity and reactivity.
- Antifertility Agents : Research indicates that derivatives of 1,5-dioxaspiro[5.5]undecane have been explored as antifertility agents. For instance, compounds related to this class have demonstrated efficacy in animal models by influencing hormonal pathways associated with fertility .
- Anticancer Activity : The biphenyl moiety present in the compound can interact with various biological targets, making it a candidate for anticancer drug development. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways .
Materials Science
The unique structural features of 1,2,5-Trioxaspiro[5.5]undecan-9-one allow it to be utilized in the development of advanced materials.
- Polymeric Applications : The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve stability and performance under various environmental conditions .
- Nanocomposites : The potential to form nanocomposites is another area of interest. By integrating this compound into nanostructured materials, researchers aim to enhance electrical conductivity and mechanical strength for applications in electronics and structural materials.
Agricultural Chemistry
In the realm of agricultural chemistry, the compound's biological activity opens avenues for its use as a pesticide or herbicide.
- Pesticidal Properties : Preliminary studies suggest that compounds derived from 1,2,5-Trioxaspiro[5.5]undecan-9-one exhibit insecticidal properties. This can be attributed to their ability to disrupt the metabolic processes of target pests .
- Herbicidal Activity : Similar compounds have been evaluated for their herbicidal effects on various weed species. Their mode of action typically involves inhibiting photosynthesis or disrupting cell division in plants .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
(a) 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
(b) 1,4,8-Trioxaspiro[4.6]undecan-9-one
- Core Structure : 1,4,8-trioxaspiro[4.6]undecan-9-one.
- Applications: Intermediate in pharmaceuticals and agrochemicals; noted for stability in acidic conditions .
- Key Difference : Smaller spiro ring system ([4.6] vs. [5.5]) and differing oxygen positions, which may influence ring strain and solubility.
Compounds with Biphenyl Ethenyl Substituents
(a) 2-Propenenitrile,3-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-2-(phenylsulfonyl)-
- Structure : Features a biphenyl ethenyl group attached to a propenenitrile scaffold.
- Properties : High predicted boiling point (690.7±55.0 °C) and density (1.249±0.06 g/cm³), suggesting strong intermolecular interactions .
- Key Difference : The absence of a spirocyclic system reduces conformational rigidity compared to the target compound.
(b) 1-[1,1'-Biphenyl]-4-ylethenyl Ester 1-Piperidinecarboxylic Acid
- Structure : Biphenyl ethenyl group linked to a piperidinecarboxylic acid ester.
- Applications : Used as a building block in peptidomimetics and kinase inhibitors .
- Key Difference : Ester and piperidine groups introduce polar functionality, contrasting with the trioxaspiro core’s ether-dominated chemistry.
Comparative Data Table
Biological Activity
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)- is a complex organic compound with potential biological activities derived from its unique spirocyclic structure. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a spirocyclic framework that incorporates multiple oxygen atoms within its structure. This configuration enhances its reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 301.36 g/mol.
The biological activity of 1,2,5-trioxaspiro[5.5]undecan-9-one is primarily attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cellular signaling.
- Receptor Modulation : It might act as a modulator for certain receptors involved in pain perception and neurological functions.
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens.
Biological Activity Overview
The following table summarizes the biological activities reported for similar compounds in the literature:
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of spirocyclic compounds, it was found that derivatives of 1,2,5-trioxaspiro[5.5]undecan-9-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both organisms, suggesting potent antibacterial properties.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of spirocyclic compounds revealed that treatment with 1,2,5-trioxaspiro[5.5]undecan-9-one reduced neuronal cell death in vitro under oxidative stress conditions. The compound was shown to decrease reactive oxygen species (ROS) levels by approximately 30%, indicating its potential role as an antioxidant agent.
Case Study 3: Anti-inflammatory Properties
Research conducted on the anti-inflammatory effects demonstrated that this compound could significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) in a mouse model of induced inflammation. The reduction was measured at 40% compared to the control group.
Q & A
Q. What synthetic methodologies are recommended for preparing 1,2,5-trioxaspiro[5.5]undecane derivatives?
- Methodological Answer : The compound can be synthesized via peracid-mediated cyclization of allylic alcohols with ketones. Key steps include: (i) Preparation of the 1-arylvinyl precursor via Wittig or Heck coupling to introduce the biphenyl moiety. (ii) Cyclization using meta-chloroperbenzoic acid (m-CPBA) to form the trioxane ring. (iii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) with iodine visualization .
Q. Which analytical techniques are critical for structural confirmation of this trioxaspiro compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR to confirm spirocyclic geometry and biphenyl substitution (e.g., spiro carbon resonance at δ 105–110 ppm in ).
- IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1700 cm and trioxane ring vibrations (C-O-C) at 1100–1250 cm.
- HPLC : Use reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm to assess purity (>95%) .
Q. How is the antimalarial activity of this compound initially assessed in preclinical models?
- Methodological Answer :
- In vivo testing : Administer orally to Plasmodium yoelii nigeriensis-infected mice (dose range: 50–100 mg/kg/day for 4 days).
- Efficacy metrics : Measure parasitemia reduction via blood smears (Giemsa staining) and survival rates.
- Control groups : Include chloroquine (positive control) and vehicle (negative control) .
Advanced Research Questions
Q. What strategies address conflicting data on the compound’s efficacy against multidrug-resistant Plasmodium strains?
- Methodological Answer :
- Dose-response studies : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values in vitro against clinical isolates.
- Resistance profiling : Compare efficacy in P. falciparum lines with defined genetic mutations (e.g., pfcrt, pfmdr1).
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to resolve discrepancies between studies .
Q. How can the mechanism of action involving the trioxane pharmacophore be elucidated?
- Methodological Answer :
- Free radical generation : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect Fe(II)-mediated cleavage of the peroxide bond.
- Hemoglobin degradation assays : Monitor heme polymerization inhibition via UV-vis spectroscopy (absorbance at 405 nm) .
Q. What structural modifications improve the compound’s metabolic stability without compromising antimalarial activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the biphenyl group with fluorinated or heteroaromatic moieties to enhance lipophilicity.
- Prodrug approaches : Introduce esterase-labile groups (e.g., acetyl) at the 9-keto position to prolong half-life.
- In vitro ADME : Assess microsomal stability (human liver microsomes) and CYP450 inhibition .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
